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The biosynthesis of rimocidin in S. rimosus M527 is controlled by a complex regulatory network. The core
biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by

pathway-specific and global regulators [1].

The table below summarizes the key regulators identified and their functions:

Function in
Regulator Type Rimocidin Molecular Mechanism
Biosynthesis

RimR2 [1] Pathway- Essential for Binds to promoter regions of rimA and rimC;
specific, LAL production; activates transcription of rim genes [1].
family overexpression
(Positive) increases yield.

NsdAsr[2] Global, NsdA Represses production;  Dual mechanism: 1) Binds to genes in fatty

[3] [4] family deletion increases acid degradation, reducing precursor supply
(Negative) yield. (butyryl-CoA, malonyl-CoA); 2) Binds to

rpoB, downregulating global protein
expression [2] [3].
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The following diagram illustrates the logical relationship between these regulators and the rimocidin

biosynthetic output:
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Regulatory network controlling rimocidin production in S. rimosus M527.

Quantitative Impact of Genetic Modifications

Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly
improving rimocidin production. The table below compiles the quantitative data from various studies on

mutant strains:

Change in Rimocidin

Strain /

Description Production (vs. Wild- Key Findings
Modification P ( v g

Type)
M527- Deletion of negative +46% Accelerated morphological
AnsdAsr [4] regulator nsdAsr differentiation; upregulation of
rim genes.

M527-KR [1] Overexpression of imR2  +81.8% Highest yielding rimR2

using *kasOp promoter overexpression strain.
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Strain /

Description
Modification P

M527-NR [1] Overexpression of imR2

using its native promoter

M527-ER [1] Overexpression of imR2
using *permE promoter

RGMS ARTP mutagenesis
Mutants [5] guided by a PrimA-neo
reporter

Change in Rimocidin
Production (vs. Wild-  Key Findings

Type)

+68.1% -

+54.5% -

+34% to +52% Increased transcription of rim
genes in top mutants (S34,
S38, S52).

Core Experimental Protocols

Here are the detailed methodologies for key genetic experiments in S. rimosus M527.

Intergeneric Conjugation

This is the primary method for introducing DNA into S. rimosus M527 [6] [7].

e Donor Strain Preparation: Use E. coli ET12567 (pUZ8002) harboring the construct of interest. Grow
it in LB with appropriate antibiotics until ODeoo reaches 0.4-0.6. Wash the cells twice with LB to

remove antibiotics and resuspend in 500 pL LB [7].

¢ Recipient Preparation:

o Spores: Collect spores from solid MS medium and filter through sterile cotton to remove
mycelia. Heat shock to induce germination (specific temperature was optimized in [6]). Incubate
in 2xYT broth at 28°C for 2 hours. Wash and resuspend in LB [7].

o Mycelia: Incubate S. rimosus M527 in CP liquid medium for 48 hours, then collect the mycelia

[7].

e Conjugation: Mix donor and recipient cells and spread on conjugation agar plates (MS, TSB, or
optimized 2CMC medium [6]) containing 10 mM MgClz. Incubate at 28°C for 10-20 hours [7].

¢ Selection: Overlay the plates with fresh LB medium containing nalidixic acid (to counter-select
against the E. coli donor) and apramycin (to select for the integrated plasmid). Incubate for 3-4 more

days until exconjugants appear [7].
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e Verification: Purify exconjugants on selective plates and verify plasmid integration by PCR
amplification of the apramycin resistance gene from total DNA [7].

Gene Deletion using CRISPR-Cas9

The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for nsdAsr [4].

e Vector Construction: A CRISPR plasmid expressing Cas9 and a guide RNA (gRNA) specific to the
target gene (nsdAsr) is assembled.

e Donor DNA: A double-stranded DNA fragment containing homologous sequences flanking the target
gene is co-introduced to facilitate homologous recombination for repair.

e Transformation: The CRISPR plasmid and donor DNA are introduced into S. rimosus M527 via the
intergeneric conjugation protocol.

e Screening & Verification: Mutants are screened for antibiotic sensitivity (loss of the CRISPR
plasmid) and the gene deletion is confirmed by PCR and phenotypic analysis (e.g., increased
rimocidin production) [4].

Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing

mutants [5]. The workflow is illustrated below:
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Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].

¢ Reporter System: A single-reporter plasmid (pAN) is constructed where the kanamycin resistance
gene (neo) is placed under the control of PrimA, the native promoter of the essential rimocidin PKS
loading module gene rimA [5].

e Strain Construction: The pAN plasmid is integrated into the chromosome of S. rimosus M527 to
create the initial strain M527-pAN [5].

¢ Random Mutagenesis: The M527-pAN strain is subjected to Atmospheric and Room Temperature
Plasma (ARTP) mutagenesis to generate a diverse mutant library [5].

e Mutant Selection: Mutants are selected based on their ability to grow on higher concentrations of
kanamycin. This Kan® phenotype serves as a proxy for enhanced activity of the rimA promoter and,
by extension, the entire rimocidin biosynthetic pathway [5].

e Validation: Selected Kan® mutants are fermented, and their improved rimocidin production is
quantified using HPLC and antifungal activity assays [5].
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Promoter Tools for Strain Engineering

The activity of various promoters has been quantitatively analyzed in S. rimosus M527 using the gusA

reporter gene, providing a toolkit for genetic engineering [6].

Promoter Type Relative Activity in M527 (vs. permE¥)
SPL-21 [6] Synthetic 220% (Strongest)

SPL-57 [6] Synthetic ~100% (Comparable)

permEe* [6] Constitutive 100% (Control)

potrB [6] Native ~50% (Weakest)

Future Research Directions

While significant progress has been made, the regulatory network is not fully elucidated. Future research

could focus on:

¢ Ildentifying Other Regulators: Uncovering additional system-wide regulators that interact with
RimR2 and NsdAsr.

¢ Precursor Engineering: Applying the insights from NsdAsr's role in precursor supply to engineer
strains with enhanced flux through key metabolic pathways like fatty acid degradation.

¢ Industrial Process Optimization: Scaling up the fermentation of high-yielding engineered strains
and further optimizing process parameters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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